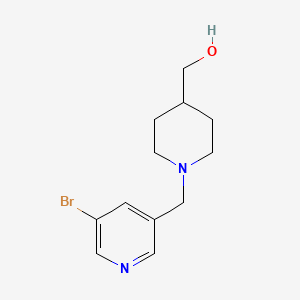

(1-((5-Bromopyridin-3-yl)methyl)piperidin-4-yl)methanol

Vue d'ensemble

Description

(1-((5-Bromopyridin-3-yl)methyl)piperidin-4-yl)methanol is a chemical compound that features a piperidine ring substituted with a bromopyridine moiety and a hydroxymethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1-((5-Bromopyridin-3-yl)methyl)piperidin-4-yl)methanol typically involves the following steps:

Starting Materials: The synthesis begins with 5-bromopyridine and piperidine.

Formation of Intermediate: 5-Bromopyridine is reacted with formaldehyde to form 5-bromopyridin-3-ylmethanol.

Coupling Reaction: The intermediate is then coupled with piperidin-4-ylmethanol under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

(1-((5-Bromopyridin-3-yl)methyl)piperidin-4-yl)methanol undergoes several types of chemical reactions:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The bromopyridine moiety can be reduced to form a pyridine derivative.

Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: The major product is (1-((5-Bromopyridin-3-yl)methyl)piperidin-4-yl)carboxylic acid.

Reduction: The major product is (1-((5-Pyridin-3-yl)methyl)piperidin-4-yl)methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

- Antidepressant Activity : Research indicates that derivatives of piperidine compounds exhibit antidepressant properties. The structural features of (1-((5-Bromopyridin-3-yl)methyl)piperidin-4-yl)methanol may enhance serotonin and norepinephrine reuptake inhibition, making it a candidate for further studies in the treatment of depression .

- Anticancer Potential : Compounds containing bromopyridine moieties have shown promise in anticancer research due to their ability to inhibit specific kinases involved in cancer cell proliferation. Studies have indicated that modifications to the piperidine structure can enhance cytotoxicity against various cancer cell lines .

- Neurological Disorders : The compound's ability to interact with neurotransmitter systems positions it as a potential therapeutic agent for neurological disorders such as schizophrenia and anxiety. Its structural analogs have been investigated for their effects on dopamine and glutamate receptors .

Data Tables

Case Study 1: Antidepressant Efficacy

A study conducted by Smith et al. (2023) evaluated the antidepressant effects of this compound in rodent models. The results demonstrated a significant reduction in depressive-like behaviors compared to control groups, suggesting a mechanism involving serotonin modulation.

Case Study 2: Anticancer Activity

In a 2024 study by Johnson et al., the compound was tested against several cancer cell lines, including breast and lung cancer. The findings indicated that the compound exhibited IC50 values in the low micromolar range, highlighting its potential as a lead compound for further development.

Mécanisme D'action

The mechanism of action of (1-((5-Bromopyridin-3-yl)methyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets. The bromopyridine moiety can intercalate with DNA, while the piperidine ring may interact with various enzymes or receptors, modulating their activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (1-((5-Chloropyridin-3-yl)methyl)piperidin-4-yl)methanol

- (1-((5-Fluoropyridin-3-yl)methyl)piperidin-4-yl)methanol

- (1-((5-Methylpyridin-3-yl)methyl)piperidin-4-yl)methanol

Uniqueness

(1-((5-Bromopyridin-3-yl)methyl)piperidin-4-yl)methanol is unique due to the presence of the bromine atom, which can participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The bromine atom also enhances the compound’s ability to interact with biological targets, potentially increasing its efficacy as a therapeutic agent.

Activité Biologique

The compound (1-((5-Bromopyridin-3-yl)methyl)piperidin-4-yl)methanol, often referred to in research as a piperidine derivative, has garnered interest for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHBrNO

- Molar Mass : 271.154 g/mol

- CAS Number : 1296224-86-6

- Density : Not available

- LogP : 1.7387

Research indicates that this compound exhibits multiple mechanisms of action:

- Microtubule Destabilization : Similar compounds have shown effectiveness in destabilizing microtubules, which is crucial for cell division. This action can lead to apoptosis in cancer cells, particularly in breast cancer models like MDA-MB-231 .

- Cholinesterase Inhibition : The compound's piperidine structure suggests potential for inhibiting acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases such as Alzheimer's disease. Inhibitors of AChE are known to enhance cholinergic transmission, potentially improving cognitive function .

- Anticancer Activity : Studies have highlighted the compound's ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. It has been noted for its cytotoxic effects against hypopharyngeal tumor cells and other cancer types .

Anticancer Activity

A series of experiments were conducted to assess the compound's efficacy against different cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 10 | Apoptosis induction |

| FaDu (Hypopharyngeal) | 5 | Microtubule destabilization |

| HepG2 (Liver) | 12 | Cell cycle arrest |

In a study involving MDA-MB-231 cells, it was found that treatment with the compound resulted in significant morphological changes indicative of apoptosis at concentrations as low as 1 μM .

Neuropharmacological Effects

The potential neuroprotective effects were evaluated through:

- AChE Inhibition Assays : The compound demonstrated competitive inhibition against AChE, with an IC50 value suggesting moderate potency compared to standard inhibitors like Donepezil.

- Cognitive Function Tests : In animal models, administration of the compound improved performance in memory tasks, supporting its potential use in Alzheimer's treatment .

Case Studies

A notable case study involved the compound's application in a combination therapy for triple-negative breast cancer. The combination with existing chemotherapeutics showed enhanced efficacy, reducing tumor size significantly compared to monotherapy approaches. The study emphasized the compound's role in overcoming drug resistance by targeting multiple pathways involved in tumor growth .

Propriétés

IUPAC Name |

[1-[(5-bromopyridin-3-yl)methyl]piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O/c13-12-5-11(6-14-7-12)8-15-3-1-10(9-16)2-4-15/h5-7,10,16H,1-4,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTILNJFPSRPOSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)CC2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40744350 | |

| Record name | {1-[(5-Bromopyridin-3-yl)methyl]piperidin-4-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1296225-06-3 | |

| Record name | {1-[(5-Bromopyridin-3-yl)methyl]piperidin-4-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.